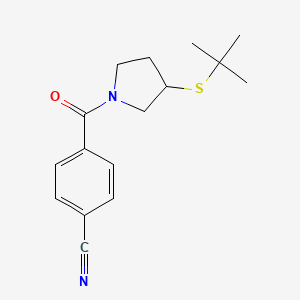

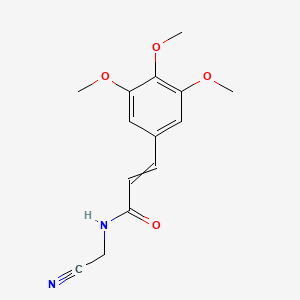

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile, also known as Boc-3-tert-butylthio-L-proline-4-cyanobenzyl ester, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development.

Scientific Research Applications

Generation and Trapping Reactions Involving Pyrroles

- A study by Liu et al. (1999) utilized a precursor similar to 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile to generate a reactive five-membered cyclic cumulene, which was then involved in trapping reactions with different organic compounds. This research highlights the compound's potential in synthesizing cycloadducts and adjusting electron density in chemical reactions (Liu et al., 1999).

Catalysis and Oxidation Processes

- Zhang et al. (2009) developed a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines, utilizing tert-butylhydroperoxide. This method could potentially apply to derivatives of 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile, highlighting its role in green and efficient oxidation processes (Zhang et al., 2009).

Synthesis of Pyrrolidine Derivatives

- Research by Chung et al. (2005) involved synthesizing N-tert-butyl disubstituted pyrrolidines using a strategy that could be relevant for modifying or synthesizing derivatives of 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile. Their method achieved high yields and enantiomeric excesses, indicating the compound's utility in asymmetric synthesis (Chung et al., 2005).

Small Molecule Fixation and Adduct Formation

- Theuergarten et al. (2012) used a bifunctional frustrated Lewis pair for the fixation of small molecules like carbon dioxide, which could be relevant for research involving 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile. This study demonstrates the compound's potential in forming adducts with various molecules, contributing to research in green chemistry (Theuergarten et al., 2012).

properties

IUPAC Name |

4-(3-tert-butylsulfanylpyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-16(2,3)20-14-8-9-18(11-14)15(19)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHXKCIDRFIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)

![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)

methanone](/img/structure/B2895135.png)

![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)